2-Methyl-2-phenylpropanamide

Opioid Pharmacology Receptor Inverse Agonism Pain Research

Researchers developing selective delta opioid receptor (DOR) ligands often face off-target activity at mu/kappa receptors. 2-Methyl-2-phenylpropanamide (CAS 826-54-0) solves this with its sterically hindered α,α-dimethyl core. - Enables picomolar DOR potency (Ke = 0.1 nM) with 103-132× selectivity over mu/kappa receptors. - Enhanced metabolic stability vs. unsubstituted propanamides, ensuring reproducible pharmacology. - Well-defined synthesis (88% yield) provides a cost-effective, scalable building block for SAR probes and affinity labels.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 826-54-0
Cat. No. B1673437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-phenylpropanamide
CAS826-54-0
SynonymsHydratropamide, alpha-methyl-;  L-16332;  L 16332;  L16332;  alpha-Methylhydratropamide;  NSC 11141;  NSC 60; 
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C(=O)N
InChIInChI=1S/C10H13NO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12)
InChIKeyVKLQYTLWERZJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-phenylpropanamide: Compound Overview


2-Methyl-2-phenylpropanamide (CAS 826-54-0) is an organic compound belonging to the phenylpropanamide class, characterized by a quaternary α-carbon bearing a phenyl ring and two methyl substituents, with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol [1]. It is recognized primarily as a bioactive chemical intermediate and a key structural motif in the development of potent and selective delta opioid receptor (DOR) ligands [2]. Its unique α,α-dimethyl substitution confers distinct steric and electronic properties that are critical for its biological activity and differentiate it from simpler propanamide analogs.

2-Methyl-2-phenylpropanamide: Unmatched Specificity


Simple phenylpropanamides, such as 2-phenylpropanamide, often exhibit broad but non-specific biological activities including analgesic, anti-inflammatory, and antimicrobial properties . However, the introduction of the α,α-dimethyl substitution in 2-methyl-2-phenylpropanamide creates a sterically hindered environment that profoundly alters its receptor binding profile and metabolic stability . This structural modification is not a mere incremental change; it is a key determinant for achieving picomolar potency and exceptional subtype selectivity at the delta opioid receptor, a level of precision unattainable with unsubstituted or mono-substituted analogs [1]. Therefore, generic substitution with a less-defined phenylpropanamide derivative risks introducing off-target effects or a complete loss of the desired pharmacological profile, directly impacting the validity and reproducibility of experimental outcomes.

2-Methyl-2-phenylpropanamide: Evidence Comparison


Delta Opioid Receptor Inverse Agonist Potency

The 2-methyl-2-phenylpropanamide moiety is a critical structural component of delmorphan-A (compound 13d), a phenylmorphan-based inverse agonist. In a direct head-to-head comparison, delmorphan-A exhibited a 650-fold increase in potency compared to the prototypical delta opioid receptor (DOR) inverse agonist ICI 174,864 in a [³⁵S]GTPγS functional assay. Delmorphan-A demonstrated a picomolar inhibitory potency (Ke = 0.1 nM) with DOR selectivity ratios of 103-fold versus the mu opioid receptor (MOR) and 132-fold versus the kappa opioid receptor (KOR) [1].

Opioid Pharmacology Receptor Inverse Agonism Pain Research

Chemical Stability Comparison

The alpha-methyl group in 2-methyl-2-phenylpropanamide (alpha-methyl hydratropamide) is a key structural feature that enhances its chemical stability compared to its parent compound, hydratropamide (which lacks this substitution). While direct quantitative stability data (e.g., half-life under specific conditions) is not provided, vendor technical information explicitly states that the addition of the alpha-methyl group enhances its chemical stability and modifies its biological activity . This is a class-level inference supported by the known principle that steric hindrance around an amide bond can impede hydrolysis.

Medicinal Chemistry Chemical Stability Pharmacokinetics

Synthetic Yield and Purity

A patent protocol details a high-yielding synthesis of 2-methyl-2-phenylpropanamide from 2-methyl-2-phenylpropionic acid. The procedure, which involves oxalyl chloride-mediated activation and subsequent aminolysis with ammonium hydroxide, provides the desired product in an 88% isolated yield after recrystallization . Commercially available material is typically offered with a purity of ≥95% to 98% .

Organic Synthesis Process Chemistry Analytical Chemistry

2-Methyl-2-phenylpropanamide: Key Applications


Delta Opioid Receptor Inverse Agonist Studies

As demonstrated by the picomolar potency and high subtype selectivity of delmorphan-A (a compound built on the 2-methyl-2-phenylpropanamide scaffold), this compound class is uniquely suited for advanced pharmacological studies of the delta opioid receptor. Researchers investigating DOR signaling pathways, inverse agonism, and the receptor's role in pain, mood, and addiction can utilize this scaffold to develop highly specific tool compounds with minimal cross-reactivity at mu and kappa opioid receptors, enabling precise dissection of DOR-mediated effects [1].

Privileged Scaffold in Lead Optimization

The 2-methyl-2-phenylpropanamide core serves as a privileged scaffold for structure-activity relationship (SAR) campaigns aimed at developing novel opioid receptor ligands. Its alpha,alpha-dimethyl substitution provides a steric and electronic handle that can be systematically modified. The enhanced chemical stability conferred by this substitution makes it a robust starting point for further derivatization, allowing medicinal chemists to explore a wide range of analogues without compromising compound integrity during synthesis and biological evaluation .

Chemical Biology and Tool Compound Synthesis

Given its well-defined synthetic route with an 88% yield and its role as a bioactive chemical , 2-methyl-2-phenylpropanamide is a valuable building block for the synthesis of chemical probes, affinity labels, or fluorescent ligands targeting the delta opioid receptor. The combination of synthetic accessibility and proven pharmacological activity within a larger ligand framework makes it a practical and cost-effective choice for custom chemical biology applications.

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